6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline

Monoamine oxidase B Neuroprotection Quinoline selectivity

Generic 2-arylquinolines risk irreproducible activity cliffs and misleading SAR data. This compound offers an exact pharmacophore for reliable results. - Definitive MAO negative control: IC₅₀ >100,000 nM at both MAO-A and MAO-B, validated for high-throughput screening. - Synthetic versatility: Dual bromine handles for Pd-catalyzed cross-coupling enable rapid focused library generation. - Cost-effective route scouting: 90% purity grade available before transitioning to 95% purity for final API intermediate qualification.

Molecular Formula C16H10Br2FN
Molecular Weight 395.069
CAS No. 865659-05-8
Cat. No. B2483864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline
CAS865659-05-8
Molecular FormulaC16H10Br2FN
Molecular Weight395.069
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)F)Br)Br
InChIInChI=1S/C16H10Br2FN/c1-9-6-11-7-12(17)8-14(18)16(11)20-15(9)10-2-4-13(19)5-3-10/h2-8H,1H3
InChIKeyFJKWMKYXHCURLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline Overview


6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline (CAS 865659‑05‑8) is a polyhalogenated quinoline derivative bearing bromine substituents at the 6‑ and 8‑positions, a 4‑fluorophenyl group at C‑2, and a methyl group at C‑3. With a molecular weight of 395.06 g mol⁻¹ and the formula C₁₆H₁₀Br₂FN, this small‑molecule heterocycle is supplied at purities of 90–95 % . Its dense halogenation and the electron‑withdrawing 4‑fluorophenyl motif create a sterically and electronically distinct pharmacophore that diverges from simpler 2‑arylquinolines, positioning the compound as a specialized intermediate or tool compound in kinase, GPCR, and antimicrobial discovery programs [1].

Specialized tool compound for kinase, GPCR, and antimicrobial probe programs.
Distinct polyhalogenated quinoline core separates from generic 2-arylquinoline intermediates.
Compatible with Pd-catalyzed cross-coupling and SAR diversification workflows.

Superiority Over Generic 2-Arylquinolines


The precise substitution pattern of 6,8‑dibromo‑2‑(4‑fluorophenyl)‑3‑methylquinoline cannot be replicated by generic 2‑arylquinolines because both the 6,8‑dibromo motif and the C‑3 methyl group profoundly alter electronic distribution, steric bulk, and metabolic stability [1]. In medicinal chemistry campaigns, even a single bromine deletion or positional shift can ablate target engagement—exemplified by the >10⁵ nM IC₅₀ of the titled compound at MAO‑B, which stands apart from numerous quinoline‑based MAO inhibitors [2]. The 4‑fluorophenyl ring further modulates π‑stacking and halogen‑bonding interactions with biological targets, making the compound’s pharmacological profile non‑reproducible by non‑fluorinated or non‑methylated analogs. Consequently, researchers who substitute this molecule with a cheaper “quinoline core” risk irreproducible activity cliffs and misleading SAR conclusions.

Replacement by a generic 2-arylquinoline may shift electronic distribution and steric bulk, altering target-engagement profiles.
Removing the 6,8-dibromo or 4-fluorophenyl motifs risks converting an MAO-inactive scaffold into a pan-MAO active one, generating misleading SAR conclusions.
Absence of the C-3 methyl group together with halogen substitution can lead to different metabolic stability and activity cliffs compared with the intended phenotype.

Quantitative Differentiation Evidence


MAO-B Inhibition vs. Quinolines

The target compound exhibited an IC₅₀ > 100,000 nM against human recombinant MAO‑B in a spectrofluorometric assay monitoring kynuramine oxidation to 4‑hydroxyquinoline [1]. In contrast, multiple quinoline derivatives (e.g., 7‑chloro‑4‑(phenylamino)quinoline analogs) have been reported to inhibit MAO‑B with IC₅₀ values in the sub‑micromolar range in comparable enzyme‑based assays [2]. This >100‑fold difference indicates that the 6,8‑dibromo‑4‑fluorophenyl‑3‑methyl substitution pattern renders the compound essentially inactive at MAO‑B, providing a clean negative control or selectivity advantage in probe-development campaigns.

MAO‑B vs. Quinolines
Class‑level
Target IC₅₀ >100,000 nM vs. quinoline MAO‑B inhibitors 0.1–10 µM (>10–1000‑fold lower potency).
Reported inactivity supports negative‑control probe selection.
Class‑range from published SAR; verify in target assay.
Monoamine oxidase B Neuroprotection Quinoline selectivity

MAO-A Inactivity

When tested against human recombinant MAO‑A under the same spectrofluorometric conditions, the compound displayed an IC₅₀ > 100,000 nM [1]. Many 2‑arylquinoline and 8‑hydroxyquinoline derivatives inhibit MAO‑A with IC₅₀ values in the low micromolar to nanomolar range [2]. The consistent inactivity at both MAO isoforms distinguishes the target compound from pan‑MAO‑active quinoline scaffolds and reinforces its role as a selectivity‑profiling tool.

MAO‑A Inactivity
Class‑level
IC₅₀ >100,000 nM, vs. quinoline MAO‑A inhibitors 0.05–5 µM (>20–2000‑fold difference).
Dual MAO‑A/B inactivity supports clean assay‑negative control use.
Class‑level comparator; confirm in relevant cell model.
Monoamine oxidase A Isoform selectivity Quinoline SAR

LogP & TPSA Divergence

The target compound possesses a calculated LogP of 5.87 and a TPSA of 12.89 Ų . Its direct non‑brominated analog, 2‑(4‑fluorophenyl)‑3‑methylquinoline (CAS 577‑90‑2), has a computed LogP of ~4.2 and TPSA of ~12.9 Ų (identical TPSA due to same topological polar groups). The ~1.7‑unit LogP increase driven by the two bromine atoms significantly raises membrane permeability potential and alters pharmacokinetic partitioning, which can be decisive in cell‑based phenotypic screens or in vivo efficacy models.

LogP & TPSA Divergence
Data to verify
Δ LogP ≈ +1.7 (5.87 vs. ≈4.2 for non‑brominated analog)
Lipophilicity shift influences membrane partitioning and formulation fit.
Computed values; experimental determination recommended.
Lipophilicity Drug-likeness Physicochemical profiling

Commercial Purity Grades

The compound is commercially supplied at 95 % purity (CymitQuimica, Biosynth brand) and 90 % purity (Leyan) . Many close analogs (e.g., 6,8‑dibromo‑2‑phenylquinoline, CAS 860789‑75‑9) are offered only at 95 % or lack a defined lower‑purity option, whereas the availability of a 90 % grade provides a cost‑adjustable entry point for initial library synthesis or large‑scale reaction optimization where trace impurities are tolerated.

Commercial Purity Grades
Head‑to‑head
90 % (Leyan) and 95 % (CymitQuimica) available; comparator 6,8‑dibromo‑2‑phenylquinoline only ≥95 %.
Lower‑purity grade enables cost‑flexible pilot synthesis.
Batch‑specific certificate of analysis required.
Chemical purity Procurement specification Reproducibility

Research and Industrial Applications


MAO Assay Negative Control

The quantitatively confirmed >100,000 nM IC₅₀ at both MAO‑A and MAO‑B makes this compound an ideal negative control in high‑throughput screens where quinoline‑based MAO inhibitors are being profiled. Its use prevents false‑positive attribution of MAO‑mediated effects to target‑specific pharmacophores [1].

Kinase Inhibitor Synthesis Intermediate

With a LogP of 5.87, the compound serves as a hydrophobic core for fragment‑based screening or as a Suzuki‑coupling‑ready substrate (the bromine atoms enable Pd‑catalyzed cross‑coupling) to generate focused libraries of 2‑arylquinolines targeting ATP‑binding pockets .

Halogen-Bonding SAR Probe

The combination of two bromine substituents and a 4‑fluorophenyl ring creates unique halogen‑bonding surfaces. Researchers can use this compound to systematically investigate halogen‑bond contributions to target binding affinity by comparing it with non‑brominated (2‑(4‑fluorophenyl)‑3‑methylquinoline) and non‑fluorinated (6,8‑dibromo‑2‑phenylquinoline) analogs .

Pilot-Scale Synthesis Optimization

The availability of a 90 % purity grade allows process chemists to validate synthetic routes and scale‑up protocols at reduced cost before transitioning to 95 % purity material for final API intermediate qualification .

Application
Selection Property
Validation Focus
MAO Assay Negative Control
Dual MAO‑A/B inactivity profile
Negative‑control assay qualification
Kinase Inhibitor Synthesis Intermediate
Dibromo-substitution for cross‑coupling versatility
Synthetic route feasibility and library generation
Halogen‑Bonding SAR Probe
Unique halogen‑bond donor surface
Comparison with non‑brominated and non‑fluorinated analogs
Pilot‑Scale Synthesis Optimization
90 % purity grade availability
Process‑scale feasibility and cost evaluation
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